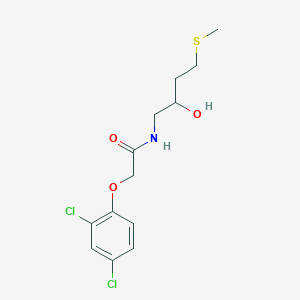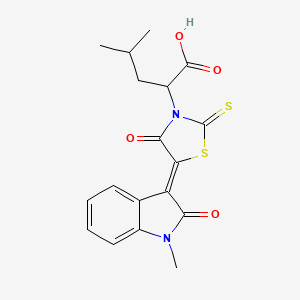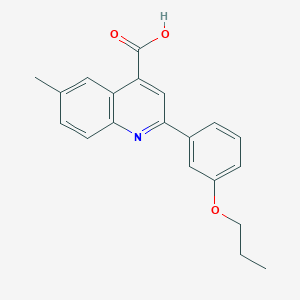
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, also known as MPQC, is an organic compound with a wide range of applications in the field of scientific research. It is an aromatic compound with a molecular formula of C14H13NO3. MPQC is synthesized using a variety of methods, such as the Heck reaction and the Suzuki reaction. It has been used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been studied for its biochemical and physiological effects and its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
The compound 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid and its derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. A study highlighted the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing significant cytotoxicity against murine P388 leukemia, Lewis lung carcinoma (LLC), and human Jurkat leukemia cell lines, with IC50 values less than 10 nM in some cases. This research suggests potential applications in cancer therapy due to the compounds' potent cytotoxic effects (Deady et al., 2003).
Large-Scale Synthesis for Pharmaceutical Applications
Another study focused on the practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-Methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, demonstrating an efficient synthesis pathway feasible for large-scale manufacturing. This compound serves as an important intermediate for pharmaceutically active compounds, highlighting its significance in drug development processes (Bänziger et al., 2000).
Antibacterial Applications
Research on NM441, a prodrug of NM394 (a new quinolone with a broad antibacterial spectrum), investigated its biliary excretion and pharmacokinetics, indicating its potential use in treating bacterial infections. This study illustrates the applicability of quinoline derivatives in developing new antibacterial agents (Tanimura et al., 2012).
Polymerization Initiators
A novel application in polymer science involved the use of diphenylquinoxaline-containing monomers for the free-radical-induced polymerization of bismaleimide resins at room temperature. This unique property opens new avenues for developing low-temperature, thermally curable thermosetting resin systems for high-temperature applications (Baek et al., 2003).
Fluorescent Labeling Agents
6-Methoxy-4-quinolone (6-MOQ) has been identified as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. Its stability against light and heat, coupled with its strong fluorescence unaffected by pH changes, make it an excellent candidate for biomedical analysis and fluorescent labeling reagent (Hirano et al., 2004).
Propiedades
IUPAC Name |
6-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-9-24-15-6-4-5-14(11-15)19-12-17(20(22)23)16-10-13(2)7-8-18(16)21-19/h4-8,10-12H,3,9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXKOZZZNUZYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

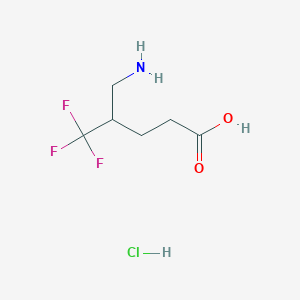
![Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2774185.png)
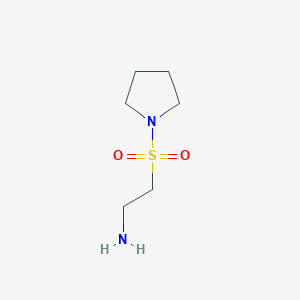
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2774191.png)
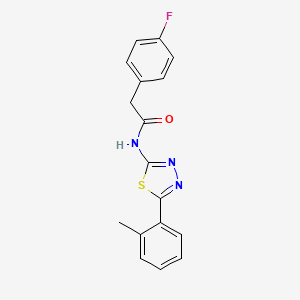
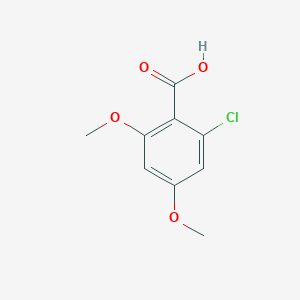
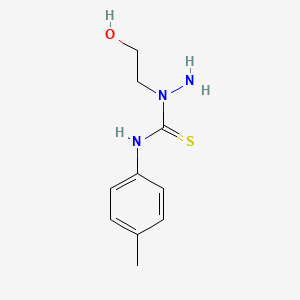
![3-(Methoxymethyl)-5-[4-(trifluoromethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2774196.png)
![4-isobutyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2774199.png)


